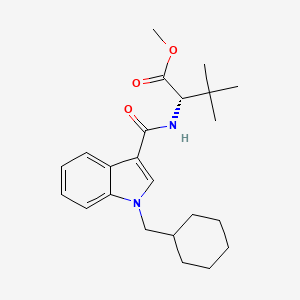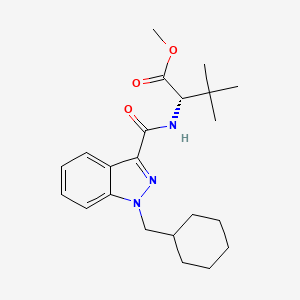
MHAPC-Chol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MHAPC-Chol is a cationic cholesterol . It results in a high gene silencing effect via high cellular association . MHAPC-Chol is used to deliver siRNA to the liver .
Molecular Structure Analysis
The molecular weight of MHAPC-Chol is 544.85 . The molecular formula is C34H60N2O3 . The SMILES representation isC[C@@]1(CC2)C@([H])C@CCO)=O)([H])C@@C@HCCCC(C)C)([H])[C@]34C .
Applications De Recherche Scientifique
Drug Delivery
MHAPC-Chol is a cationic cholesterol that has been used in drug delivery systems . It has been used as part of a lipoplex with DOPE for siRNA delivery and gene silencing in MCF-7 cells in a luciferase assay without affecting cell viability .
Bioimaging Applications
Cholesterol-based compounds like MHAPC-Chol have found applications in bioimaging . The specific properties of these compounds allow them to be used in various imaging techniques.
Cholesterol-Based Liquid Crystals
MHAPC-Chol, being a cholesterol-based compound, can be used in the formation of liquid crystals . These liquid crystals have various applications in displays, sensors, and other optical devices.
Cholesterol-Based Gelators
Cholesterol derivatives like MHAPC-Chol can also be used as gelators . These compounds can form gels with certain solvents, and these gels can be used in various applications such as controlled drug release, tissue engineering, and others.
Anticancer Applications
MHAPC-Chol has shown potential in anticancer applications . It has been used for siRNA delivery, which can be used to silence specific genes in cancer cells .
Antimicrobial Applications
Cholesterol-based compounds like MHAPC-Chol have shown antimicrobial properties . They can be used in the development of new antimicrobial agents.
Antioxidant Applications
MHAPC-Chol and other cholesterol-based compounds have shown antioxidant properties . They can be used in the development of new antioxidant agents.
Cellular Association Studies
MHAPC-Chol has been used in studies to understand the cellular association of lipoplexes . The surface properties of cationic liposomes and lipoplexes largely determine the cellular association and gene transfection efficiency .
Mécanisme D'action
Target of Action
MHAPC-Chol, also known as N,N-methyl hydroxy-ethyl aminopropane carbamoyl cholesterol, is a cationic cholesterol . Its primary targets are the cells where it is intended to deliver its payload. In the context of gene therapy, MHAPC-Chol is used to form lipoplexes with other compounds, such as siRNA, to facilitate cellular uptake .
Mode of Action
MHAPC-Chol interacts with its targets primarily through cellular association. It forms lipoplexes with siRNA, which are then taken up by the cells . The higher cellular association of MHAPC-lipoplexes compared to other lipoplexes is correlated with significantly higher zeta potentials and lower surface pH levels .
Biochemical Pathways
It is known that the compound plays a crucial role in gene silencing via high cellular association . This suggests that MHAPC-Chol may interact with the pathways involved in gene expression and regulation.
Pharmacokinetics
The pharmacokinetics of MHAPC-Chol are largely determined by its formulation and route of administration. When used to deliver siRNA into mice via intravenous injection, MHAPC-Chol accumulates in the liver . This suggests that the compound has a high degree of bioavailability in this organ.
Result of Action
The primary result of MHAPC-Chol’s action is a high gene silencing effect via high cellular association . This is achieved through the delivery of siRNA to the target cells, which can then interfere with the expression of specific genes .
Action Environment
The action, efficacy, and stability of MHAPC-Chol can be influenced by various environmental factors. For instance, the surface properties of MHAPC-lipoplexes, such as zeta potentials and surface pH levels, can affect their cellular association and gene transfection efficiency . Additionally, modifications with certain surfactants can further influence these properties . .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-hydroxyethyl(methyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N2O3/c1-24(2)9-7-10-25(3)29-13-14-30-28-12-11-26-23-27(39-32(38)35-19-8-20-36(6)21-22-37)15-17-33(26,4)31(28)16-18-34(29,30)5/h11,24-25,27-31,37H,7-10,12-23H2,1-6H3,(H,35,38)/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSUBQXPLPQEHC-DYQRUOQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)CCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MHAPC-Chol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

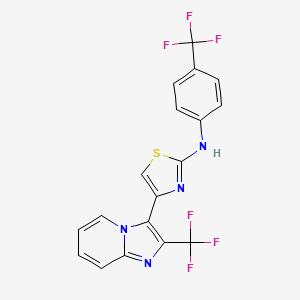



![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)

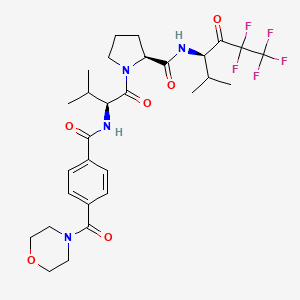
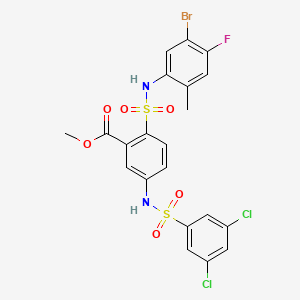
![5-[[3,5-Bis(chloranyl)phenyl]sulfonylamino]-2-[(5-bromanyl-4-fluoranyl-2-methyl-phenyl)sulfamoyl]benzoic acid](/img/structure/B608948.png)
